1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that finds applications in various fields including medicinal chemistry, biological research, and potentially in industrial processes. This compound, due to its unique structural features, presents interesting possibilities for scientific exploration and practical uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves multiple steps, often starting from simpler, commercially available starting materials. The typical synthetic route involves the following key steps:
Synthesis of the benzimidazole core: : This is often achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative.
Introduction of the methoxyphenyl group: : This step typically involves nucleophilic substitution reactions or coupling reactions facilitated by palladium catalysts.
Formation of the pyrrolidinone ring: : This is usually accomplished through cyclization reactions under basic or acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be carried out using batch or continuous flow methods to ensure consistency and scalability. The process would incorporate optimized reaction conditions, including temperature, pressure, solvent choice, and catalyst selection, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions such as:
Oxidation: : This could convert certain functional groups within the molecule to their corresponding oxidized forms.
Reduction: : Functional groups such as ketones can be reduced to alcohols.
Substitution: : Nucleophilic or electrophilic substitution can alter the substituents on the phenyl or benzimidazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: : Reagents such as halogens (for electrophilic substitution) and organometallic reagents (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: : Possible products include carboxylic acids or aldehydes.
Reduction: : Alcohol derivatives of the compound.
Substitution: : Various substituted benzimidazole or phenyl derivatives.
Scientific Research Applications
This compound is utilized in various scientific research areas:
Chemistry: : As a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: : Potential use as a molecular probe or in the design of bioactive compounds for research.
Medicine: : Investigation into its potential therapeutic properties, possibly as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: : Applications in materials science, such as the development of polymers or as a catalyst in certain chemical reactions.
Mechanism of Action
The biological effects of 1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one are driven by its interaction with molecular targets such as enzymes, receptors, or nucleic acids. Its mechanism of action might involve:
Binding to active sites: : Altering the activity of enzymes.
Modulating receptor activity: : Influencing signal transduction pathways.
Interacting with DNA/RNA: : Affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar compounds might include those with benzimidazole, pyrrolidinone, or methoxyphenyl groups:
1-(2-Methoxyphenyl)-4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
1-(2-Methylallyl)-4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
1-(2-Methoxyphenyl)-4-(1-(2-methylallyl)-1H-pyrrolidin-2-one
This particular compound stands out due to its unique combination of functional groups, which confer distinctive chemical reactivity and potential biological activity.
Conclusion
1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a versatile compound with significant potential in various scientific and industrial fields. Its complex structure and diverse reactivity make it a subject of interest for ongoing research and development.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15(2)13-25-18-9-5-4-8-17(18)23-22(25)16-12-21(26)24(14-16)19-10-6-7-11-20(19)27-3/h4-11,16H,1,12-14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJNAZOTBPCVSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.